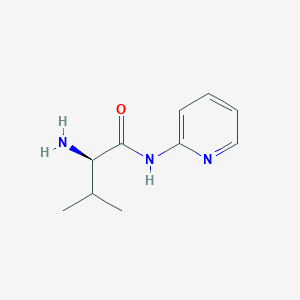

(2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide

Description

Properties

IUPAC Name |

(2R)-2-amino-3-methyl-N-pyridin-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7(2)9(11)10(14)13-8-5-3-4-6-12-8/h3-7,9H,11H2,1-2H3,(H,12,13,14)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECHQMMXVZMHQA-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)NC1=CC=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-pyridinecarboxaldehyde and ®-2-amino-3-methylbutanoic acid.

Condensation Reaction: The first step involves the condensation of 2-pyridinecarboxaldehyde with ®-2-amino-3-methylbutanoic acid in the presence of a suitable condensing agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed for quality control and purification.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxo derivatives of this compound.

Reduction: Reduced amine derivatives.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound binds to specific enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of (2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide and Enantiomer

Table 2: Structural Analogs and Commercial Details

| Compound Name | CAS Number | Molecular Formula | Price (per unit) | Key Structural Difference |

|---|---|---|---|---|

| (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide | 49214-88 | C₁₃H₂₀N₂O | JPY 30,200 (1 g) | 3,3-dimethyl, phenylmethyl group |

| 4-Amino-3-methylpyridine | 1990-90-5 | C₆H₈N₂ | JPY 4,100 (1 g) | No amide group |

| This compound | 1568087-94-4 | C₁₀H₁₅N₃O | N/A | Synonymous with target compound |

Research and Commercial Implications

- Stereochemical Significance : The R- and S-enantiomers’ near-identical pricing suggests similar synthetic pathways, but the S-form’s higher purity may make it preferable for enantioselective studies .

- Cost Drivers : Dimethyl-substituted analogs command higher prices, likely due to increased synthetic complexity or specialized applications (e.g., chiral ligands) .

Biological Activity

(2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide, also known as a derivative of pyridine, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's biological properties, including its antibacterial, antioxidant, and enzyme inhibition activities, supported by relevant data and case studies.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In a comparative study, various complexes derived from this compound were tested against both gram-positive and gram-negative bacterial strains. The results are summarized in Table 1.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Standard Drug Comparison |

|---|---|---|---|

| Complex 1 | K. pneumonia | 16 | Cefixime (18 mm) |

| Complex 1 | Streptococcus | 18 | Azithromycin (19.5 mm) |

| Complex 2 | K. pneumonia | 9 | Cefixime (18 mm) |

| Complex 2 | Streptococcus | 16 | Azithromycin (19.5 mm) |

The data indicate that the complexes derived from this compound show comparable antibacterial activity to standard antibiotics, suggesting potential therapeutic applications in treating bacterial infections .

Antioxidant Activity

The antioxidant potential of this compound was evaluated through free radical scavenging assays. The results are presented in Table 2.

| Compound | IC50 Value (μg/mL) | Standard Comparison |

|---|---|---|

| Complex 1 | 199.10 | Ascorbic Acid (50 μg/mL) |

| Complex 1 | 150.88 | Ascorbic Acid (50 μg/mL) |

The copper-containing complex exhibited moderate antioxidant activity, although it was significantly lower than that of ascorbic acid . This indicates that while the compound has some antioxidant properties, further optimization may be necessary for enhanced efficacy.

Enzyme Inhibition Studies

Enzyme inhibition studies revealed that this compound has potential as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The findings are summarized in Table 3.

| Compound | Enzyme | IC50 Value (μg/mL) | Standard Comparison |

|---|---|---|---|

| Complex 1 | AChE | 0.95 | Galantamine |

| Complex 1 | BChE | 0.87 | Galantamine |

These results suggest that the compound could serve as a lead for developing new treatments for conditions like Alzheimer's disease, where AChE inhibition is beneficial .

Case Studies and Research Findings

In a notable case study, researchers explored the effects of this compound on B-cell malignancies through its action as a Bruton's tyrosine kinase (BTK) inhibitor. The compound demonstrated an IC50 value of 7 nM against BTK, indicating potent inhibitory activity . This suggests that derivatives of this compound may be valuable in treating autoimmune disorders and B-cell related malignancies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.